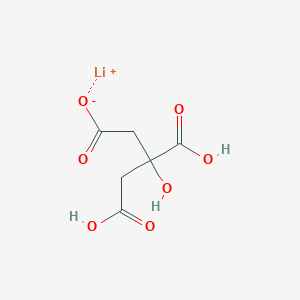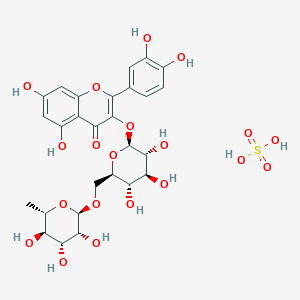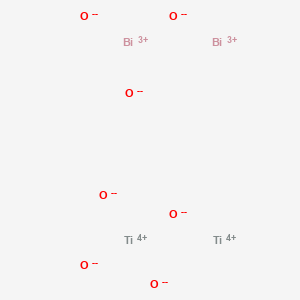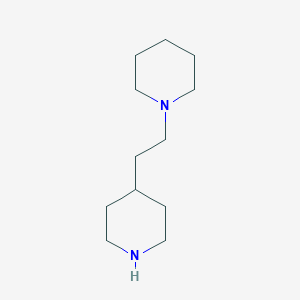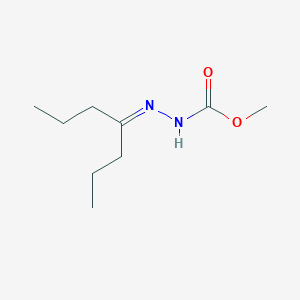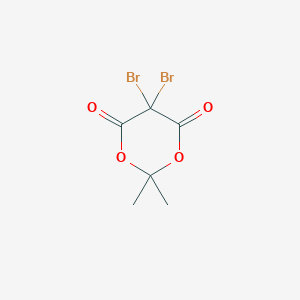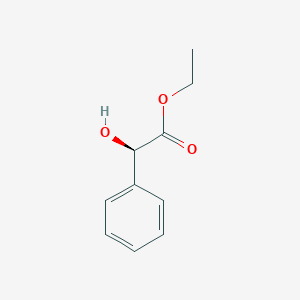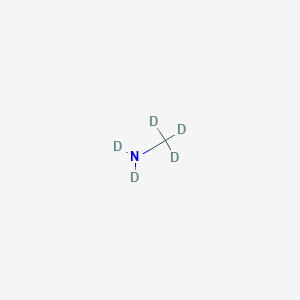
3-Aminocyclopentanol
描述
(1S,3R)-3-氨基环戊醇是一种手性化合物,在有机化学和药物研究中具有重要意义。该化合物具有一个环戊烷环,氨基和羟基分别连接到第一和第三个碳原子上。 (1S,3R)-3-氨基环戊醇的特定立体化学使其成为合成各种生物活性分子的宝贵构建块。
准备方法
合成路线和反应条件: (1S,3R)-3-氨基环戊醇的合成可以通过多种方法实现。一种有效的方法涉及还原前体化合物,例如环戊酮衍生物,然后引入氨基。例如,从 (1S,3R)-3-羟基环戊酮开始,可以使用硼氢化钠还原该化合物,生成 (1S,3R)-3-羟基环戊醇。 随后使用氨或胺源等试剂在合适的条件下进行胺化可以生成 (1S,3R)-3-氨基环戊醇 .
工业生产方法: (1S,3R)-3-氨基环戊醇的工业生产通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度。 该过程可能包括催化氢化、手性拆分和纯化步骤,以获得所需的对映异构体,其为对映体纯的形式 .
化学反应分析
反应类型: (1S,3R)-3-氨基环戊醇会发生各种化学反应,包括:
氧化: 羟基可以使用高锰酸钾或三氧化铬等氧化剂氧化生成酮或醛。
还原: 该化合物可以进一步还原生成环戊胺衍生物。
取代: 氨基可以参与亲核取代反应,生成酰胺、氨基甲酸酯或其他衍生物。
常用试剂和条件:
氧化: 高锰酸钾、三氧化铬或其他氧化剂。
还原: 硼氢化钠、氢化铝锂。
取代: 氨、胺、酰氯、异氰酸酯。
主要产物:
氧化: 环戊酮、环戊醛。
还原: 环戊胺衍生物。
科学研究应用
(1S,3R)-3-氨基环戊醇在科学研究中具有多种应用:
化学: 用作合成复杂有机分子和研究立体化学效应的手性构建块。
生物学: 研究其在酶抑制中的潜在作用,以及作为生化测定中的配体。
医学: 探究其在治疗应用中的潜力,包括抗病毒和抗癌活性。
作用机制
(1S,3R)-3-氨基环戊醇的作用机制涉及它与特定分子靶点和途径的相互作用。例如,它可能通过与酶的活性位点结合来充当酶抑制剂,从而阻止其活性。该化合物的立体化学在其结合亲和力和特异性中起着至关重要的作用。 此外,它可能通过与参与细胞过程的受体或其他蛋白质相互作用来调节信号通路 .
类似化合物:
- (1S,3S)-3-氨基环戊醇
- (1R,3R)-3-氨基环戊醇
- (1R,3S)-3-氨基环戊醇
比较: (1S,3R)-3-氨基环戊醇因其特定的立体化学而独一无二,这赋予了其独特的化学和生物学特性。与它的非对映异构体和对映异构体相比,(1S,3R)-3-氨基环戊醇可能表现出不同的反应性、结合亲和力和生物活性。 例如,(1S,3S) 和 (1R,3R) 异构体可能具有不同的药代动力学特征和治疗潜力 .
相似化合物的比较
- (1S,3S)-3-Amino-cyclopentanol
- (1R,3R)-3-Amino-cyclopentanol
- (1R,3S)-3-Amino-cyclopentanol
Comparison: (1S,3R)-3-Amino-cyclopentanol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to its diastereomers and enantiomers, (1S,3R)-3-Amino-cyclopentanol may exhibit different reactivity, binding affinity, and biological activity. For example, the (1S,3S) and (1R,3R) isomers may have different pharmacokinetic profiles and therapeutic potentials .
属性
IUPAC Name |
3-aminocyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c6-4-1-2-5(7)3-4/h4-5,7H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFYRVZIONNYSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


